3-Aminobenzo[d]isothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzo[d]isothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S It features a benzene ring fused with an isothiazole ring, and it contains both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[d]isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with maleic anhydride, followed by cyclization and oxidation steps to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzo[d]isothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzo[d]isothiazole derivatives.
Reduction: Alcohol derivatives of benzo[d]isothiazole.
Substitution: Halogenated benzo[d]isothiazole derivatives.
Scientific Research Applications
3-Aminobenzo[d]isothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-Aminobenzo[d]isothiazole-4-carboxylic acid
- 4-Aminobenzo[d]isothiazole-5-carboxylic acid
- 5-Aminobenzo[d]isothiazole-6-carboxylic acid
Comparison: 3-Aminobenzo[d]isothiazole-4-carboxylic acid is unique due to the position of its functional groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-1,2-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12) |
InChI Key |
OVSCIXRDTBJNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.